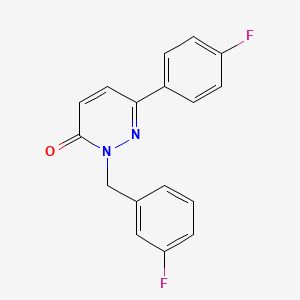

2-(3-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-(4-fluorophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O/c18-14-6-4-13(5-7-14)16-8-9-17(22)21(20-16)11-12-2-1-3-15(19)10-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIYAEHSOPVZTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available 3-fluorobenzyl bromide and 4-fluorobenzaldehyde.

Formation of Intermediate: The 3-fluorobenzyl bromide reacts with a suitable nucleophile to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization with 4-fluorobenzaldehyde in the presence of a base to form the pyridazinone ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of reaction conditions to increase yield and reduce costs. This can include the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

2-(3-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The fluorine atoms on the benzyl and phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to target proteins, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations:

- Fluorine vs. Fluorine’s electronegativity may enhance hydrogen bonding in target proteins.

- Antiviral Activity : The methyl and benzyl groups in ’s compound improve hydrophobic interactions with viral proteases, suggesting that the 3-fluorobenzyl group in the target compound could similarly enhance antiviral potency .

- Solubility : Simplistic analogs like 6-phenyl-pyridazin-3(2H)-one exhibit low aqueous solubility, which fluorination might mitigate by reducing crystallinity .

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility : Fluorination generally reduces LogP compared to chlorination, improving aqueous solubility. For example, 6-phenyl-pyridazin-3(2H)-one has LogP = 2.1, while fluorinated analogs may achieve LogP ≈ 1.5–2.5 .

Biological Activity

2-(3-Fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound exhibits structural features that suggest possible interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C18H15F2N3O, with a molecular weight of approximately 341.33 g/mol. The presence of fluorine atoms and a pyridazinone core contributes to its lipophilicity and potential bioactivity.

Biological Activity Overview

Research indicates that pyridazine derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Several studies have demonstrated that pyridazine derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have shown significant growth inhibition percentages against various cancer cell lines, including melanoma and non-small cell lung cancer (NSCLC) .

- Antimicrobial Properties : Pyridazines have been noted for their antimicrobial activities, with some derivatives exhibiting effective minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus . The dual-functionality as both antimicrobial and anticancer agents is particularly promising.

Anticancer Studies

A recent study evaluated a series of pyridazinone derivatives for their anticancer properties. Among these, certain compounds demonstrated significant growth inhibition against melanoma and prostate cancer cell lines, with growth inhibition percentages ranging from 62% to over 100% . Notably, the most potent compounds exhibited GI50 values in the low micromolar range (1.66–100 μM), indicating strong efficacy.

Antimicrobial Studies

The antimicrobial activity of pyridazine derivatives was assessed through MIC testing. Compounds related to this compound showed MIC values as low as 16 μg/mL against Staphylococcus aureus, highlighting their potential as effective antimicrobial agents .

Case Studies

| Study | Compound | Target | Activity | IC50/MIC |

|---|---|---|---|---|

| Study A | Compound 10h | Cancer Cells | Growth Inhibition | GI50 = 1.66 μM |

| Study B | Compound 8g | S. aureus | Antimicrobial | MIC = 16 μg/mL |

| Study C | Compound X | VEGFR-2 | Inhibition | IC50 = 60.70 nM |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression and microbial resistance. Molecular docking studies suggest that these compounds can effectively bind to target enzymes such as VEGFR-2, influencing pathways critical for tumor growth and metastasis .

Q & A

Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Target Identification : Chemoproteomics (e.g., affinity chromatography with biotinylated probes) .

- Kinase Profiling : Broad-spectrum kinase assays (e.g., KINOMEscan) to identify inhibitory targets .

- Molecular Dynamics : Simulations (AMBER/GROMACS) to study binding pocket interactions over time .

Structural and Computational Analysis

Q. Which computational tools predict the compound’s ADMET properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.